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Compound of Interest

Compound Name: BTK inhibitor 8

Cat. No.: B8180856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

"BTK inhibitor 8," a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). This

document delves into the available quantitative data, detailed experimental methodologies for

kinase activity assessment, and visual representations of the relevant biological pathways and

experimental workflows. "BTK inhibitor 8," also identified as Compound 27, belongs to a

series of 8-amino-imidazo[1,5-a]pyrazine-based inhibitors.

Quantitative Kinase Inhibition Profile
"BTK inhibitor 8" has been identified as a highly potent inhibitor of BTK with a reported IC50 of

0.11 nM.[1] It also effectively inhibits B cell activation in human whole blood with an IC50 of 2

nM.[1] While a comprehensive public kinome scan for "BTK inhibitor 8" is not readily available

in the reviewed literature, the selectivity of the 8-amino-imidazo[1,5-a]pyrazine series has been

characterized as excellent. This selectivity is attributed to specific interactions with the kinase

hinge region.

To illustrate the typical high selectivity of this chemical series, the following table presents the

kinase selectivity data for a representative compound from the same family.
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Kinase Target IC50 (nM)

BTK < 1

FGR > 10,000

LCK > 10,000

LYN > 10,000

SRC > 10,000

YES > 10,000

ITK 120

TEC 25

Note: This data is for a representative compound from the 8-amino-imidazo[1,5-a]pyrazine

series and is intended to be illustrative of the general selectivity profile.

Experimental Protocols
The determination of the kinase selectivity profile of a compound like "BTK inhibitor 8"

involves a series of well-defined biochemical assays. Below are detailed methodologies for key

experiments typically employed in such characterization.

In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by

a specific kinase.

Materials:

Purified recombinant kinases (e.g., BTK and a panel of other kinases)

Specific peptide or protein substrates for each kinase

"BTK inhibitor 8" stock solution (e.g., 10 mM in DMSO)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

[γ-³³P]ATP (radiolabeled ATP)

ATP solution

96-well or 384-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of "BTK inhibitor 8" in DMSO. A typical

starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

Reaction Setup: In a microplate, add the kinase reaction buffer.

Kinase Addition: Add the specific kinase to each well.

Inhibitor Addition: Add the serially diluted "BTK inhibitor 8" or DMSO (as a vehicle control)

to the wells.

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the

inhibitor to bind to the kinase.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate

and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for

each kinase to ensure accurate IC50 determination.

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at a

controlled temperature (e.g., 30°C).

Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
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Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which

captures the phosphorylated substrate.

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

Detection: Measure the radioactivity in each well using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor

concentration relative to the DMSO control. Determine the IC50 value for each kinase by

fitting the data to a dose-response curve using appropriate software.

B-Cell Activation Assay in Human Whole Blood
This assay assesses the functional effect of the inhibitor on B-cell signaling in a more

physiologically relevant context.

Materials:

Freshly drawn human whole blood anti-coagulated with heparin.

"BTK inhibitor 8" stock solution (e.g., 10 mM in DMSO).

B-cell stimulus (e.g., anti-IgM antibody).

Fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).

Red blood cell lysis buffer.

Flow cytometer.

Procedure:

Compound Treatment: Aliquot whole blood into tubes and add serial dilutions of "BTK
inhibitor 8" or DMSO control. Incubate for 1 hour at 37°C.

Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to the blood samples and incubate for a

specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
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Staining: Following stimulation, add a cocktail of fluorescently labeled antibodies against B-

cell surface markers and activation markers. Incubate in the dark at room temperature for 30

minutes.

Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's

instructions.

Acquisition: Acquire the samples on a flow cytometer.

Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the

expression of activation markers (e.g., CD69, CD86). Calculate the IC50 value based on the

inhibition of activation marker upregulation.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a

comprehensive understanding. The following diagrams, generated using the DOT language,

illustrate the BTK signaling pathway and a typical kinase profiling workflow.
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Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
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Caption: Workflow for In Vitro Kinase Selectivity Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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